(Z)-2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

Description

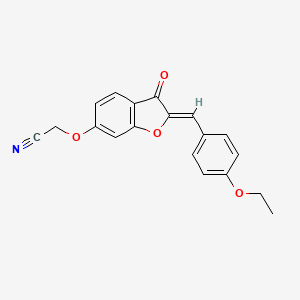

(Z)-2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a benzofuran-based compound characterized by a fused bicyclic structure. Key structural features include:

- Benzofuran core: A 2,3-dihydrobenzofuran scaffold with a ketone group at position 3.

- Substituents:

- A (Z)-configured 4-ethoxybenzylidene group at position 2, introducing a conjugated aromatic system.

- An acetonitrile (-CH₂CN) moiety linked via an ether bridge at position 4.

- Electronic properties: The ethoxy group on the benzylidene ring contributes electron-donating effects, while the nitrile group enhances polarity.

This compound’s Z-configuration ensures spatial alignment of the benzylidene and benzofuran moieties, which may influence intermolecular interactions or biological activity.

Properties

IUPAC Name |

2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-2-22-14-5-3-13(4-6-14)11-18-19(21)16-8-7-15(23-10-9-20)12-17(16)24-18/h3-8,11-12H,2,10H2,1H3/b18-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHFSTXBWOOZMT-WQRHYEAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a synthetic compound that belongs to the class of benzofuran derivatives. It has garnered interest due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C21H20N2O4

- Molecular Weight : 364.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions may modulate enzyme activities and receptor functions, influencing cellular signaling pathways that are critical for processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

In vitro studies suggest that the compound may exert cytotoxic effects against human cancer cell lines by inducing apoptosis via the mitochondrial pathway. The specific pathways involved remain an area of active research.

Anti-inflammatory Properties

The compound has also demonstrated potential anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including cancer and cardiovascular diseases. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress-related damage. Research indicates that similar benzofuran compounds can scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity of (Z)-2-(...) has been supported by assays measuring its ability to reduce oxidative stress markers in vitro.

Data Summary

| Biological Activity | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation |

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry explored the effects of benzofuran derivatives on human breast cancer cells. Results indicated a significant decrease in cell viability and increased apoptosis markers when treated with similar compounds.

- Inflammation Model : In a model of lipopolysaccharide-induced inflammation, treatment with related benzofuran derivatives resulted in a marked reduction in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications for inflammatory diseases.

- Oxidative Stress Assessment : A recent study evaluated the antioxidant capacity of various benzofuran derivatives using DPPH and ABTS assays. The results showed that these compounds effectively reduced oxidative stress markers in cultured cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzofuran core and benzylidene substituents but differ in substituent positions, functional groups, and electronic properties. Below is a detailed comparison with two analogs from the evidence:

Table 1: Structural and Functional Comparison

Key Insights :

Benzylidene Substituent Effects :

- The 4-ethoxy group in the target compound provides a balance of lipophilicity and electron donation, distinct from the 3,4-dimethoxy (Analog 1) or 2,4-dimethoxy (Analog 2) groups. Methoxy substituents increase electron density but may reduce metabolic stability compared to ethoxy .

Nitriles are often used as bioisosteres for carbonyl groups in drug design . Analog 2’s bulky carboxylate ester may hinder membrane permeability but enhance aromatic stacking interactions .

The Z-configuration is conserved across all compounds, suggesting a preference for planar alignment of the benzylidene and benzofuran moieties .

Research Implications and Limitations

While direct experimental data on the target compound is scarce, structural comparisons highlight trends:

- Drug Design : The nitrile group may enhance target binding via dipole interactions, whereas ester-containing analogs (e.g., Analog 1) could act as prodrugs .

- Materials Science : The ethoxy and methoxy substituents in these compounds could influence photophysical properties in optoelectronic applications.

Limitations : The absence of quantitative data (e.g., binding affinities, solubility measurements) in the evidence necessitates caution. Further studies are required to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.